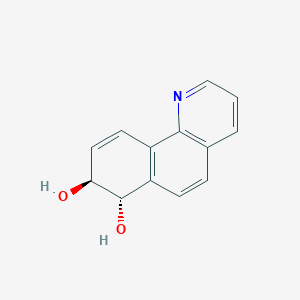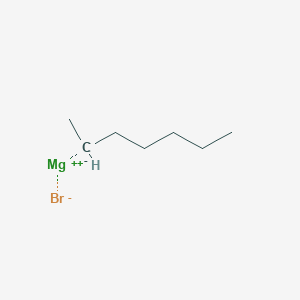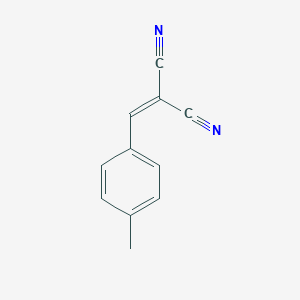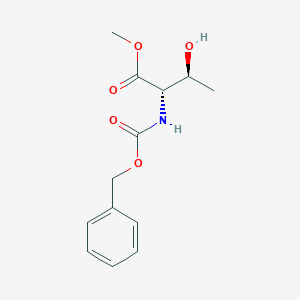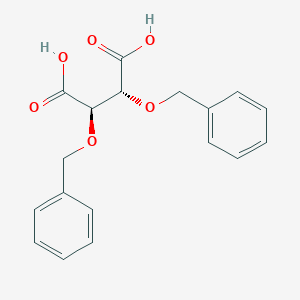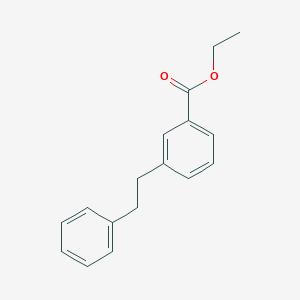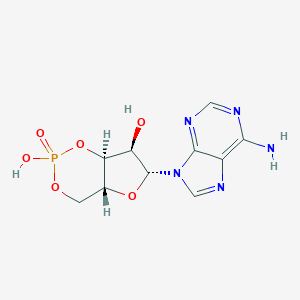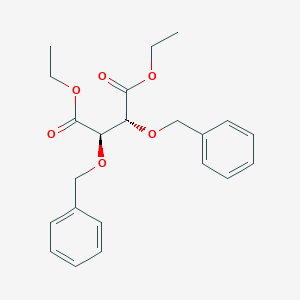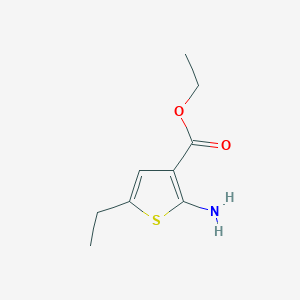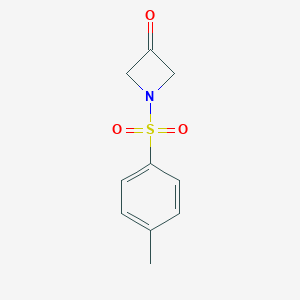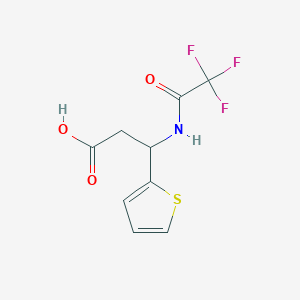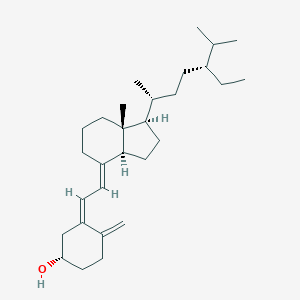![molecular formula C7H11NO B052421 5-Methyl-1-azabicyclo[2.2.1]heptan-3-one CAS No. 122737-56-8](/img/structure/B52421.png)
5-Methyl-1-azabicyclo[2.2.1]heptan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-1-azabicyclo[2.2.1]heptan-3-one, also known as 3,4-didehydro-2-deoxy-N-methylmorphinan, is a synthetic chemical compound that belongs to the class of opioids. This compound has been studied extensively due to its potential therapeutic applications in pain management and addiction treatment. In 2.1]heptan-3-one.
Wirkmechanismus
5-Methyl-1-azabicyclo[2.2.1]heptan-3-one acts on the central nervous system by binding to opioid receptors. Specifically, it binds to mu-opioid receptors, which are involved in pain perception and reward pathways. By binding to these receptors, 5-Methyl-1-azabicyclo[2.2.1]heptan-3-one can produce analgesia and reduce the craving for opioids.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 5-Methyl-1-azabicyclo[2.2.1]heptan-3-one are similar to those of other opioids. This compound can produce analgesia, sedation, and respiratory depression. Additionally, it can produce feelings of euphoria and can be addictive if used inappropriately.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-Methyl-1-azabicyclo[2.2.1]heptan-3-one in lab experiments is its potency and selectivity for mu-opioid receptors. This makes it a useful tool for studying the role of these receptors in pain perception and addiction. However, one limitation of using this compound is its potential for abuse and addiction. Therefore, caution must be taken when handling and using this compound in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of 5-Methyl-1-azabicyclo[2.2.1]heptan-3-one. One direction is the development of new pain medications based on this compound. By optimizing the synthesis and purification methods, it may be possible to create a more potent and selective analgesic. Another direction is the development of new addiction treatments based on this compound. By studying the mechanism of action and biochemical effects of 5-Methyl-1-azabicyclo[2.2.1]heptan-3-one, it may be possible to create new medications that can reduce opioid cravings without producing addictive effects. Additionally, further studies are needed to determine the long-term effects of using this compound in pain management and addiction treatment.
Synthesemethoden
The synthesis of 5-Methyl-1-azabicyclo[2.2.1]heptan-3-one involves the reaction of 5-Methyl-1-azabicyclo[2.2.1]heptan-3-oneo-2-deoxy-N-methylmorphinan with a reducing agent such as sodium borohydride or lithium aluminum hydride. The resulting product is then purified using various methods such as chromatography or recrystallization. The purity and yield of the final product can be optimized by adjusting the reaction conditions and purification methods.
Wissenschaftliche Forschungsanwendungen
5-Methyl-1-azabicyclo[2.2.1]heptan-3-one has been studied extensively for its potential therapeutic applications in pain management and addiction treatment. This compound has been shown to have strong analgesic properties, which makes it a promising candidate for the development of new pain medications. Additionally, 5-Methyl-1-azabicyclo[2.2.1]heptan-3-one has been shown to have potential in the treatment of opioid addiction, as it can bind to the same receptors as opioids but without producing the same addictive effects.
Eigenschaften
CAS-Nummer |
122737-56-8 |
|---|---|
Produktname |
5-Methyl-1-azabicyclo[2.2.1]heptan-3-one |
Molekularformel |
C7H11NO |
Molekulargewicht |
125.17 g/mol |
IUPAC-Name |
5-methyl-1-azabicyclo[2.2.1]heptan-3-one |
InChI |
InChI=1S/C7H11NO/c1-5-2-8-3-6(5)7(9)4-8/h5-6H,2-4H2,1H3 |
InChI-Schlüssel |
MNOYWKBSLKWAMT-UHFFFAOYSA-N |
SMILES |
CC1CN2CC1C(=O)C2 |
Kanonische SMILES |
CC1CN2CC1C(=O)C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



